molecular formula C16H17NO3 B11850494 7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline CAS No. 88484-96-2

7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline

Cat. No.: B11850494
CAS No.: 88484-96-2
M. Wt: 271.31 g/mol
InChI Key: ZOJMUMUKBRBPPU-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline: is a chemical compound belonging to the class of furoquinolines This compound is characterized by its unique structure, which includes a furoquinoline core substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving methylation, methoxylation, and cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline can undergo oxidation reactions, leading to the formation of quinoline derivatives with altered electronic properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The methoxy and methyl groups on the furoquinoline core can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

Chemistry: In chemistry, 7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.

Comparison with Similar Compounds

    Quinoline: A parent compound with a simpler structure, widely studied for its biological activities.

    Furoquinoline: A class of compounds with similar core structures but different substituents.

    Methoxyquinoline: Compounds with methoxy groups on the quinoline core, exhibiting different properties.

Uniqueness: 7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

CAS No.

88484-96-2

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

7,8-dimethoxy-1,3,4-trimethylfuro[3,4-c]quinoline

InChI

InChI=1S/C16H17NO3/c1-8-15-9(2)20-10(3)16(15)11-6-13(18-4)14(19-5)7-12(11)17-8/h6-7H,1-5H3

InChI Key

ZOJMUMUKBRBPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC(=C(C=C3C2=C(O1)C)OC)OC)C

Origin of Product

United States

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